Purin-2-ol, 6-dimethylamino-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

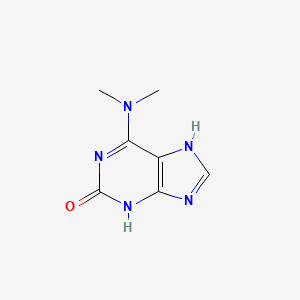

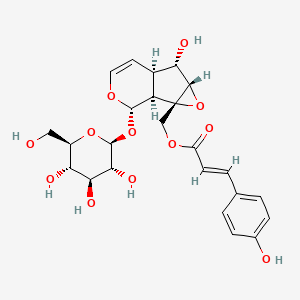

Purin-2-ol, 6-dimethylamino- is a chemical compound with the molecular formula C7H9N5O and a molecular weight of 179.1793 g/mol . It is also known by its IUPAC name, 6-(dimethylamino)-7H-purin-2-ol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleic acids.

Preparation Methods

The synthesis of Purin-2-ol, 6-dimethylamino- involves several steps. One common method starts with 2-methylmercapto-4-amino-6-dimethylaminopyrimidine, which is nitrosated in 10% acetic acid to form 5-nitrosopyrimidine . This intermediate is then reduced with sodium hydrosulfite to yield triamine, followed by formylation to produce 5-formamidopyrimidine . The ring closure of this intermediate to 2-methylmercapto-6-dimethylaminopurine is achieved by short fusion at 250°C . Finally, desulfurization with Raney nickel in sodium hydroxide at 100°C affords the desired product, Purin-2-ol, 6-dimethylamino- .

Chemical Reactions Analysis

Purin-2-ol, 6-dimethylamino- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups . This compound can also affect the maturation of mammalian oocytes and induce apoptosis in lymphoma cells by inhibiting protein kinases . Common reagents used in these reactions include sodium hydrosulfite for reduction and Raney nickel for desulfurization . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Purin-2-ol, 6-dimethylamino- has a wide range of scientific research applications. In chemistry, it is used as a protein kinase inhibitor, which makes it valuable in studies involving cell signaling and regulation . In biology, it is used to study the maturation of mammalian oocytes and the induction of apoptosis in lymphoma cells . Additionally, it is used in the study of RNA modifications and the biosynthetic pathways of modified ribonucleosides .

Mechanism of Action

The mechanism of action of Purin-2-ol, 6-dimethylamino- involves the inhibition of protein kinases, which are crucial for cell signaling and regulation . By inhibiting these enzymes, the compound can affect various cellular processes, including cell proliferation, differentiation, and apoptosis . The molecular targets of this compound include cyclin-dependent kinases and other protein kinases involved in cell cycle regulation . The pathways affected by this inhibition include those related to cell cycle progression and apoptosis .

Comparison with Similar Compounds

Purin-2-ol, 6-dimethylamino- is similar to other purine derivatives, such as adenine and guanine, which are also involved in nucleic acid structure and function . its unique ability to inhibit protein kinases sets it apart from these other compounds . Similar compounds include 6-dimethylaminopurine and other purine analogues that inhibit cyclin-dependent kinases . The uniqueness of Purin-2-ol, 6-dimethylamino- lies in its specific inhibitory effects on protein kinases and its applications in cancer research and cell cycle studies .

Properties

CAS No. |

24391-36-4 |

|---|---|

Molecular Formula |

C7H9N5O |

Molecular Weight |

179.18 g/mol |

IUPAC Name |

6-(dimethylamino)-3,7-dihydropurin-2-one |

InChI |

InChI=1S/C7H9N5O/c1-12(2)6-4-5(9-3-8-4)10-7(13)11-6/h3H,1-2H3,(H2,8,9,10,11,13) |

InChI Key |

OTMUNAGWUBKJPP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=O)NC2=C1NC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)

![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)

![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)

![trimethyl-[2-oxo-2-[(2Z)-2-pentylidenehydrazinyl]ethyl]azanium;chloride](/img/structure/B13761893.png)

palladium(II)]](/img/structure/B13761924.png)